ZAC‑Receptor Potency: 3‑Nitro‑4‑pyrrolidine Substitution Relative to the Reference Antagonist TT FB
The closest structurally characterized ZAC antagonist is N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide (TT FB, CAS 349466‑04‑0), which inhibits Zn²⁺‑induced ZAC currents with an IC₅₀ of 3.0 µM, H⁺‑induced currents with an IC₅₀ of 8.5 µM, and spontaneous ZAC activity with an IC₅₀ of 4.7 µM in Xenopus oocyte two‑electrode voltage‑clamp (TEVC) assays [REFS‑1][REFS‑2]. In contrast, the 3‑nitro‑4‑pyrrolidine analog (380192‑50‑7) has not yet been tested in the same ZAC TEVC system; therefore a direct head‑to‑head comparison is unavailable. However, class‑level SAR data from 61 N‑(thiazol‑2‑yl)‑benzamide analogs demonstrate that electron‑withdrawing 3‑substituents are critical for ZAC antagonism and that potency varies >100‑fold across closely related compounds [REFS‑3]. The 3‑nitro group in 380192‑50‑7 is significantly more electron‑withdrawing than 3‑fluoro (Hammett σₘ 0.71 vs. 0.34), predicting a different potency and mode of interaction with the ZAC orthosteric or allosteric site.
| Evidence Dimension | Inhibition of Zn²⁺‑evoked ZAC currents (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in ZAC TEVC assays |
| Comparator Or Baseline | N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide (TT FB): IC₅₀ = 3.0 ± 0.4 µM (Zn²⁺‑evoked ZAC) |
| Quantified Difference | Not available; class SAR indicates >100‑fold potency range depending on 3‑substituent |
| Conditions | Human ZAC expressed in Xenopus laevis oocytes; two‑electrode voltage‑clamp electrophysiology |
Why This Matters
Procurement of 380192‑50‑7 enables head‑to‑head determination of the potency shift caused by replacing 3‑fluoro with 3‑nitro/4‑pyrrolidine, which is essential for ZAC SAR studies.
- [1] Jørgensen, E.M. et al. Biochem. Pharmacol. 2021, 193, 114782; Figure 3A and Table S1. View Source
- [2] Jørgensen, E.M. et al. Biochem. Pharmacol. 2021, 193, 114782; Table S1 (SAR across 61 analogs). View Source
